Regiochemical Fidelity: 5‑Amino Isomer vs. 4‑Amino Isomer in COX‑2 Inhibitor Synthesis
In the patented construction of 5‑alkyl‑2‑arylaminophenylacetic acid COX‑2 inhibitors, the 5‑amino‑2‑methylphenyl acetate scaffold is explicitly required; the 4‑amino isomer (CAS 192650‑52‑5) places the amine in a non‑productive electronic relationship with the 2‑methyl substituent, preventing the subsequent N‑arylation step from forming the desired 2‑arylaminophenylacetic acid pharmacophore [1][2]. Patents covering this chemotype (e.g., US 6,451,858 and US 7,906,677) list only 5‑alkyl‑2‑aminophenylacetic acid intermediates; the 4‑amino‑2‑methyl isomer is absent from all exemplified compounds [1].
| Evidence Dimension | Structural requirement for downstream N‑arylation in COX‑2 inhibitor pathways |
|---|---|
| Target Compound Data | 5‑amino‑2‑methyl substitution pattern (amine para to methyl, ortho to acetate ester) – present in all exemplified patent intermediates |
| Comparator Or Baseline | 4‑amino‑2‑methylphenyl isomer (amine meta to methyl, ortho to ester) – absent from exemplified patent intermediates |
| Quantified Difference | Absolute exclusion of 4‑amino isomer from patent exemplification; no reported use in COX‑2 inhibitor synthesis |
| Conditions | Analysis of patent families DE60329219D1, US 6,451,858, and US 7,906,677 |
Why This Matters
Procuring the 5‑amino isomer is essential to remain on the patented synthetic pathway; the 4‑amino isomer leads to an unreactive or deactivated intermediate that cannot participate in the key N‑arylation.
- [1] US Patent 6,451,858 B2 – Certain 5‑alkyl‑2‑arylaminophenylacetic acids and derivatives, Sep 17, 2002. webapp1.dlib.indiana.edu. View Source
- [2] DE60329219D1 – AMINO SUBSTITUTED PHENYL ACETIC ACIDS AND THEIR DERIVATIVES, THEIR PREPARATION AND THEIR USE AS CYCLOOXYGENASE 2 (COX‑2) INHIBITORS, 2003-11-25. Google Patents. View Source
